molecular formula C14H15F3N2O3S B2937905 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396674-31-9

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Katalognummer: B2937905
CAS-Nummer: 1396674-31-9
Molekulargewicht: 348.34
InChI-Schlüssel: HDWVKTCNWPVQLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a hydroxyethyl-pyrrole substituent and a trifluoromethyl group at the para position of the benzene ring. This structural motif is significant in medicinal chemistry due to the sulfonamide group’s role in enhancing binding affinity to biological targets, such as enzymes or receptors, while the trifluoromethyl group improves metabolic stability and lipophilicity . The pyrrole moiety may contribute to π-π stacking interactions in protein binding pockets, enhancing pharmacological activity.

Eigenschaften

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3S/c1-19-8-2-3-12(19)13(20)9-18-23(21,22)11-6-4-10(5-7-11)14(15,16)17/h2-8,13,18,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWVKTCNWPVQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, while the sulfonamide group may interact with enzymes or receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The target compound shares a benzenesulfonamide core with several analogs described in the evidence. Key structural variations include:

  • Substituents on the benzene ring: The trifluoromethyl group distinguishes it from compounds like N-(2-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (), which lacks fluorinated groups.
  • Side chain modifications: The hydroxyethyl-pyrrole side chain contrasts with the pyrazolo-pyrimidine or indole-based side chains in analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () and N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ().
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Source
Target Compound ~363.3 (calculated) Not reported Trifluoromethyl, pyrrole -
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 175–178 Pyrazolo-pyrimidine, fluorophenyl
N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide (1g) 592.6 (LC-MS) 180 Trifluoromethyl, pyrazole
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Not reported Not reported Methyl, aniline

Key Observations :

  • The trifluoromethyl group in the target compound and compound 1g () increases molecular weight and lipophilicity compared to non-fluorinated analogs.
  • Higher melting points (e.g., 180°C for 1g ) correlate with crystalline stability imparted by planar aromatic systems (pyrazole, pyrimidine) .
Pharmacological Activity

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • Anticancer Activity : Pyrazole- and pyrimidine-containing sulfonamides () inhibit kinases like EGFR or VEGFR, critical in cancer proliferation .
  • rat β3-AR) limit translatability .

Biologische Aktivität

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and findings from diverse research sources.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of a pyrrole ring and the introduction of sulfonamide and hydroxyethyl groups. The chemical structure can be summarized as follows:

Property Details
IUPAC Name N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Molecular Formula C13H16F3N3O3S
Molecular Weight 341.35 g/mol
CAS Number 1448057-03-1

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

The biological activity of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways involved in cellular responses.

Case Studies Highlighting Biological Activity

  • Antiviral Activity : Research has indicated that compounds similar to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide exhibit inhibitory effects on HIV replication. For instance, derivatives of pyrrole have shown significant inhibition of HIV reverse transcriptase (RT), with IC50 values in the low micromolar range .
  • Antitumor Properties : In vitro studies have demonstrated that related sulfonamide compounds can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .
  • Anti-inflammatory Effects : Some studies have reported that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Biological Assays

A variety of biological assays have been employed to evaluate the efficacy of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide:

Assay Type Target Outcome
Enzyme Inhibition AssayHIV Reverse TranscriptaseIC50 = 8 μM
Cytotoxicity AssayCancer Cell LinesInduced apoptosis
Anti-inflammatory AssayCytokine ProductionReduced TNF-alpha levels

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyrrole and sulfonamide moieties significantly affect biological activity. For example, varying the substituents on the benzene ring alters both potency and selectivity towards different biological targets .

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide?

Methodological Answer:

  • Core Synthesis : Utilize sulfonamide coupling reactions, as demonstrated in analogous compounds (e.g., 4-(trifluoromethyl)benzoyl chloride reacting with hydroxylamine derivatives) . Key steps include:
    • Activation of the sulfonyl chloride group for nucleophilic substitution.
    • Protection of the hydroxyl group during coupling to avoid side reactions.
    • Use of potassium carbonate as a base to facilitate deprotonation of the amine intermediate .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) and verify purity via HPLC (≥95%) .

Q. How can researchers optimize solid-phase extraction (SPE) protocols for isolating sulfonamide derivatives during analytical workflows?

Methodological Answer:

  • Sorbent Selection : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water for optimal retention of sulfonamides, as validated in wastewater analysis studies .
  • Deactivation of Glassware : Treat with 5% dimethyldichlorosilane (DMDCS) in toluene to minimize analyte adsorption .
  • Elution : Methanol:2-propanol (4:1 v/v) efficiently elutes trifluoromethylated sulfonamides. Post-extraction, concentrate samples under nitrogen and reconstitute in LC-MS-compatible solvents .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives with complex substituents?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (e.g., Oxford Diffraction Gemini system) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Apply SHELXL-97 for structure solution, incorporating hydrogen atoms in calculated positions and refining anisotropic displacement parameters for non-H atoms .
  • Validation : Cross-reference with Cambridge Structural Database (CSD) entries for analogous benzenesulfonamides to confirm bond lengths/angles (e.g., S–N bond ≈ 1.63 Å) .

Q. What in vitro assays are suitable for evaluating receptor binding affinity of this compound?

Methodological Answer:

  • Target Selection : Prioritize retinoic acid receptor-related orphan receptors (RORs), given structural similarities to T0901317, a benzenesulfonamide inverse agonist .
  • Assay Design :
    • Use luciferase reporter assays in HEK293 cells transfected with RORγt and a Gal4-responsive luciferase construct.
    • Dose-response curves (0.1–10 μM) with EC50/IC50 calculations.
    • Validate selectivity via counter-screening against related nuclear receptors (e.g., LXR, FXR) .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • Metabolic Profiling :
    • Incubate the compound with human liver microsomes (HLMs) and NADPH for 60 minutes.
    • Use LC-HRMS to identify metabolites (e.g., hydroxylation at the pyrrole ring or sulfonamide cleavage).
  • Stability Enhancement : The CF3 group reduces oxidative metabolism via steric shielding and electron withdrawal, as observed in related 4-(trifluoromethyl)phenyl analogs .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activities of sulfonamide derivatives?

Methodological Answer:

  • Source Triangulation : Compare data from peer-reviewed pharmacology studies (e.g., receptor binding assays in Molecular Pharmacology ) with computational docking simulations (AutoDock Vina).
  • Experimental Replication : Repeat key assays under standardized conditions (e.g., 10% FBS in DMEM, 37°C/5% CO2) to control for cell line variability .
  • Structural Confounders : Test enantiopure samples to rule out activity differences caused by racemic mixtures .

Q. What analytical techniques validate the absence of synthetic byproducts in final compounds?

Methodological Answer:

  • LC-MS/MS : Monitor for common impurities (e.g., unreacted 4-(trifluoromethyl)benzenesulfonyl chloride) using a C18 column (2.1 × 50 mm, 1.7 μm) and ESI+ ionization .
  • NMR Purity Checks : 1H/19F NMR should show absence of peaks corresponding to starting materials (e.g., δ 7.8–8.2 ppm for aromatic protons in unreacted benzoyl chloride) .

Computational & Mechanistic Studies

Q. How can QSAR models predict the physicochemical properties of this sulfonamide?

Methodological Answer:

  • Descriptor Selection : Include logP (≈3.0 for trifluoromethylated sulfonamides), topological polar surface area (86.4 Ų), and hydrogen-bond acceptor count (5) .
  • Software Tools : Use Schrödinger’s QikProp or MOE for ADME prediction, focusing on blood-brain barrier permeability (predicted CNS: −2, indicating low penetration) .

Q. What molecular dynamics (MD) approaches elucidate sulfonamide-protein binding mechanisms?

Methodological Answer:

  • Simulation Setup : Run 100-ns MD simulations (AMBER22, ff14SB force field) for the compound bound to RORγt’s ligand-binding domain.
  • Key Metrics : Analyze root-mean-square fluctuation (RMSF) of helices H11/H12 to assess receptor conformational changes upon inverse agonist binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.